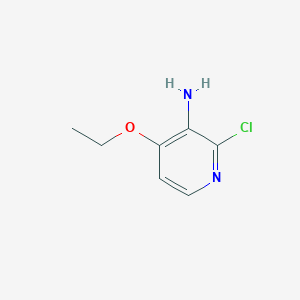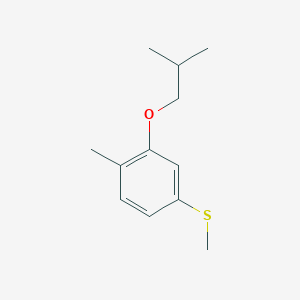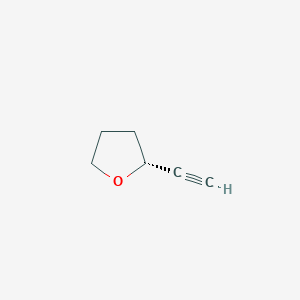
2-Chloro-4-ethoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and an amino group at the third position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxypyridin-3-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-nitropyridine with ethanol in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a solvent such as ethanol or methanol, a base like sodium hydroxide or potassium carbonate, and a reducing agent such as hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), reducing agents (e.g., hydrogen gas with palladium catalyst, sodium borohydride), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-ethoxypyridin-3-amine, while oxidation of the amino group can produce 2-chloro-4-ethoxypyridin-3-nitroso or 2-chloro-4-ethoxypyridin-3-nitro derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethoxypyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethoxypyridin-3-amine in chemical reactions is primarily due to the presence of reactive functional groups such as the chlorine atom, ethoxy group, and amino group. These groups participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparación Con Compuestos Similares
2-Chloro-4-ethoxypyridin-3-amine can be compared with other similar compounds, such as:
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with an iodine atom instead of an ethoxy group, offering different reactivity and applications.
2-Chloro-4-methoxypyridin-3-amine: Similar but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-4-ethoxypyridine: Lacks the amino group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-4-ethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |
Clave InChI |
WZQDOLOYWHGHMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)






